molecular formula C14H18N2O4 B6054728 methyl 2-[(4-morpholinylacetyl)amino]benzoate

methyl 2-[(4-morpholinylacetyl)amino]benzoate

Cat. No.: B6054728
M. Wt: 278.30 g/mol
InChI Key: QJTQSGKBZNSNIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(4-morpholinylacetyl)amino]benzoate, also known as MAB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the benzamidine class of compounds, which are known for their ability to inhibit proteases and other enzymes. MAB has been shown to have a number of interesting properties that make it a promising candidate for use in a variety of research applications.

Mechanism of Action

The mechanism of action of methyl 2-[(4-morpholinylacetyl)amino]benzoate involves the binding of the compound to the active site of the target enzyme. This binding prevents the enzyme from carrying out its normal function, effectively inhibiting its activity. The exact mechanism of binding varies depending on the specific enzyme being targeted, but in general, this compound acts as a competitive inhibitor.
Biochemical and Physiological Effects:
This compound has been shown to have a number of interesting biochemical and physiological effects. In addition to its protease inhibitory activity, this compound has been shown to have anti-inflammatory properties and to be a potent inhibitor of platelet aggregation. These effects make this compound a potential candidate for use in the treatment of a variety of diseases, including thrombosis and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 2-[(4-morpholinylacetyl)amino]benzoate in lab experiments is its high potency as a protease inhibitor. This allows researchers to use lower concentrations of the compound, reducing the risk of off-target effects. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective tool for use in research. One limitation of using this compound is its relatively narrow range of targets. While the compound is a potent inhibitor of a number of proteases, it may not be effective against all enzymes of interest.

Future Directions

There are a number of potential future directions for research involving methyl 2-[(4-morpholinylacetyl)amino]benzoate. One area of interest is the development of new protease inhibitors based on the structure of this compound. Researchers are also exploring the use of this compound in the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, there is interest in using this compound as a tool for studying the role of proteases in various biological processes, including blood coagulation and inflammation.

Synthesis Methods

The synthesis of methyl 2-[(4-morpholinylacetyl)amino]benzoate involves the reaction of 4-morpholinylacetic acid with methyl 2-aminobenzoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through a series of chromatographic steps to yield pure this compound.

Scientific Research Applications

Methyl 2-[(4-morpholinylacetyl)amino]benzoate has been shown to have a number of potential applications in scientific research. One area where this compound has been studied extensively is in the field of protease inhibition. This compound has been shown to be a potent inhibitor of a number of proteases, including trypsin, chymotrypsin, and thrombin. This makes this compound a valuable tool for studying the role of these enzymes in various biological processes.

Properties

IUPAC Name

methyl 2-[(2-morpholin-4-ylacetyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-19-14(18)11-4-2-3-5-12(11)15-13(17)10-16-6-8-20-9-7-16/h2-5H,6-10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTQSGKBZNSNIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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